Tert-butyl diphenyl phosphate
Overview
Description
Tert-butyl diphenyl phosphate is an organophosphate compound with the molecular formula C16H19O4P. It is known for its applications as a flame retardant and plasticizer. The compound is characterized by its high thermal stability and resistance to hydrolysis, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with tert-butyl alcohol and diphenyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl diphenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid and tert-butyl alcohol.
Oxidation: The compound can react with strong oxidizing agents, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as reagents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Scientific Research Applications
Tert-butyl diphenyl phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tert-butyl diphenyl phosphate exerts its effects involves the inhibition of specific signaling pathways. For example, it has been shown to alter Hedgehog signaling in murine limb bud cultures, affecting the expression of key transcription factors involved in endochondral ossification . The compound’s high resistance to oxidation suggests that its mechanism of action is unlikely to involve the suppression of oxidative processes .
Comparison with Similar Compounds
Triphenyl phosphate: Another organophosphate ester used as a flame retardant and plasticizer.
Di(4-tert-butylphenyl) phenyl phosphate: A related compound with similar applications in fire-resistant oils.
Uniqueness: Tert-butyl diphenyl phosphate is unique in its combination of high thermal stability and resistance to hydrolysis, making it particularly effective in applications requiring long-term stability under harsh conditions . Its specific impact on signaling pathways, such as Hedgehog signaling, also distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl diphenyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-16(2,3)20-21(17,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAZQIVJFSQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276047 | |
Record name | tert-butyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-83-6 | |
Record name | tert-butyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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